molecular formula C15H11F3O B1360574 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-78-0

3',4'-Difluoro-3-(4-fluorophenyl)propiophenone

Cat. No. B1360574
CAS RN: 898768-78-0
M. Wt: 264.24 g/mol
InChI Key: WCZSGSWUBIDLEL-UHFFFAOYSA-N
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Description

“3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone” is a synthetic compound . It belongs to the class of compounds known as ketones, which are organic compounds containing a carbonyl group. The compound is commonly used in the synthesis of other compounds.


Molecular Structure Analysis

The molecular formula of “3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone” is C15H11F3O . The InChI code is 1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone” include a molecular weight of 264.24 g/mol . The compound has a density of 1.253g/cm3, a boiling point of 365.7ºC at 760 mmHg .

Scientific Research Applications

Electrochemical and Spectroscopic Characteristics

Research indicates that compounds related to 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone, such as 3-(4-fluorophenyl)thiophene, show significant promise in electrochemical applications. These compounds have been used to create copolymers with good electrochemical behavior and high conductivity, useful in various electronic applications (Wei et al., 2006).

Copolymers with Styrene

Novel copolymers of styrene have been synthesized using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where compounds similar to 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone are used. These copolymers show potential in material science due to their unique structural and thermal properties (Savittieri et al., 2022).

Fluorescent pH Probes

BODIPY-based dyes, including compounds similar to 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone, have been synthesized and used as fluorescent pH probes. Their sensitivity to pH changes makes them valuable in biological and chemical sensing applications (Baruah et al., 2005).

Synthesis and Characterization for Energy Applications

Compounds related to 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone have been synthesized and characterized for potential use in energy storage applications. Their unique electrochemical properties, such as high capacitance values, make them suitable for use in electrochromic devices and energy storage (Topal et al., 2021).

Poly(arylene ether)s and Thermal Stability

Research on novel poly(arylene ether)s based on compounds with structural similarities to 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone demonstrates their high thermal stability and potential applications in advanced material science (Salunke et al., 2007).

Chromophoric Xerogels

Fluorinated compounds like 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone have been used in the creation of chromophoric xerogels, combining nucleophilic aromatic substitution and sol-gel processes. These xerogels show potential in material science for various applications (Seifert et al., 2003).

Fluorinated Phthalazinone Monomers

A fluorinated phthalazinone monomer, structurally related to 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone, has been synthesized and its polymers show excellent thermal properties and potential for use in engineering plastics and membrane materials (Xiao et al., 2003).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSGSWUBIDLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644602
Record name 1-(3,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-3-(4-fluorophenyl)propiophenone

CAS RN

898768-78-0
Record name 1-(3,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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